Ethanimidoyl ethanimidoselenoate
Description
Ethanimidoyl ethanimidoselenoate is a selenium-containing organoselenium compound characterized by an ethanimidoyl group (CH₃C=N–) linked to an ethanimidoselenoate moiety. The "selenoate" suffix indicates the presence of a selenium-oxygen functional group, analogous to sulfonates but with selenium replacing sulfur.
Properties
CAS No. |
61945-94-6 |
|---|---|
Molecular Formula |
C4H8N2Se |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
ethanimidoyl ethanimidoselenoate |
InChI |
InChI=1S/C4H8N2Se/c1-3(5)7-4(2)6/h5-6H,1-2H3 |
InChI Key |
OLBVITXIBWFJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)[Se]C(=N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanimidoyl ethanimidoselenoate typically involves the reaction of ethanimidoyl chloride with sodium selenide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of selenium compounds and the implementation of safety measures to prevent exposure to toxic intermediates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming selenoxides or selenones depending on the oxidizing agent used.
Reduction: This compound can be reduced to form selenides, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the selenium atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides (e.g., bromine) or amines (e.g., methylamine).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted ethanimidoyl compounds.
Scientific Research Applications
Ethanimidoyl ethanimidoselenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential use in developing selenium-based pharmaceuticals with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which ethanimidoyl ethanimidoselenoate exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of various enzymes. The compound may target specific molecular pathways, such as those involved in antioxidant defense or cell signaling.
Comparison with Similar Compounds
Structural Analogues: Ethanimidoyl-Containing Schiff Bases
Ethanimidoyl groups are common in Schiff bases, which are formed by condensing aldehydes with amines. Key comparisons include:
Key Differences :
- Selenium vs. Oxygen/Nitrogen: The selenoate group in this compound introduces larger atomic size and lower electronegativity compared to oxygen, altering redox activity and metal-binding affinity. This could enhance catalytic or photochemical applications .
- Biological Activity : Selenium’s redox versatility may offer superior antioxidant properties compared to oxygen-based analogs, though toxicity risks require evaluation .
Selenoate vs. Sulfonate/Sulfate Derivatives
Selenium’s placement in Group 16 (like sulfur) allows comparisons with sulfonate/sulfate-containing compounds:
| Property | This compound | Sulfonate Analogs | Sulfate Derivatives |
|---|---|---|---|
| Electronegativity | Low (Se: 2.55) | Moderate (S: 2.58) | Moderate (S: 2.58) |
| Oxidation States | -II, +IV, +VI | +IV, +VI | +VI |
| Coordination Strength | Stronger metal-binding due to polarizable Se | Moderate | Weak |
| Stability | Prone to oxidation | More stable | Highly stable |
Functional Implications :
Comparison with Selenium-Free Ethanimidoyl Ligands
This compound differs from selenium-free ligands like ethanolamine (H₂NCH₂CH₂OH) in critical ways:
Notable Contrasts:
- This compound’s rigid imine backbone and selenium moiety enable selective metal coordination, unlike ethanolamine’s flexible structure.
- Selenium’s toxicity profile necessitates careful handling compared to ethanolamine’s biocompatibility .
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